

An In-depth Technical Guide to Methoxy-PEG-Bromide 750 Da

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Compound of Interest

Compound Name: *m*-PEG750-Br

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, properties, and applications of methoxy-poly(ethylene glycol)-bromide with a molecular weight of 750 Da (mPEG-Br 750 Da). This monofunctional PEG derivative is a versatile tool in bioconjugation, drug delivery, and materials science, offering a combination of hydrophilicity, biocompatibility, and a reactive bromide functional group.

Core Characteristics and Properties

Methoxy-PEG-bromide 750 Da is a linear polyethylene glycol chain with a methoxy group at one terminus and a bromine atom at the other.^{[1][2]} The methoxy group provides a non-reactive, hydrophilic end, minimizing non-specific interactions, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions and as an initiator for controlled radical polymerization.^{[2][3]}

Physical and Chemical Properties

A summary of the key quantitative and qualitative properties of mPEG-Br 750 Da is presented below.

| Property | Value/Description |
|----------------------------|---|
| Molecular Weight | ~750 Da |
| Synonyms | mPEG-Bromide, Methoxy(polyethylene glycol) bromide |
| Appearance | White or off-white powder, waxy solid, or semi-solid material, depending on the specific batch and handling.[4] |
| Purity | Typically $\geq 95\%$.[2] |
| Polydispersity Index (PDI) | For linear methoxy PEGs, the PDI is generally low, in the range of 1.02-1.05, indicating a narrow molecular weight distribution.[4] |
| Solubility | Soluble in water, chloroform, dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[3][5] Less soluble in alcohols and toluene.[4] |
| Storage Conditions | Recommended storage at -5°C to -20°C , kept dry and protected from light.[2][4] |

Key Applications

The unique bifunctional nature of mPEG-Br 750 Da makes it a valuable reagent in a variety of applications within research and drug development.

- **Bioconjugation and PEGylation:** The bromide group can be readily displaced by nucleophiles such as the primary amines on proteins and peptides, allowing for the covalent attachment of the PEG chain.[3][6] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[7]

- **Drug Delivery and Nanoparticle Formulation:** mPEG-Br 750 Da is used in the synthesis of amphiphilic block copolymers that can self-assemble into micelles or other nanoparticles for drug encapsulation. The hydrophilic PEG shell provides a "stealth" characteristic, enabling the nanoparticles to evade the immune system and prolong circulation time.[8] It is also used in the development of PEG-lipid conjugates for lipid nanoparticle (LNP) formulations.[4]
- **Controlled Radical Polymerization (CRP):** The carbon-bromine bond serves as an efficient initiation site for Atom Transfer Radical Polymerization (ATRP).[3] This allows for the synthesis of well-defined polymers and block copolymers with controlled molecular weights and low polydispersity.[8][9]
- **Surface Functionalization:** Surfaces of materials, such as nanoparticles and medical devices, can be modified with mPEG-Br 750 Da to introduce a hydrophilic and biocompatible coating. This can reduce non-specific protein adsorption and improve the material's performance in biological environments.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving mPEG-Br 750 Da. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: General Nucleophilic Substitution for Bioconjugation

This protocol describes a general method for the reaction of mPEG-Br 750 Da with a model nucleophile, such as a primary amine on a peptide.

Materials:

- mPEG-Br 750 Da
- Peptide containing a primary amine (e.g., N-terminus or lysine residue)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

- Reaction vessel (e.g., round-bottom flask)
- Inert atmosphere (Nitrogen or Argon)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
- Analytical instruments (e.g., MALDI-TOF Mass Spectrometry, SDS-PAGE)

Procedure:

- Preparation: Under an inert atmosphere, dissolve the peptide in the chosen anhydrous solvent in the reaction vessel.
- Addition of Base: Add 1.5 to 2.0 equivalents of the non-nucleophilic base to the reaction mixture. Stir for 15-30 minutes at room temperature.
- Addition of mPEG-Br 750 Da: Dissolve mPEG-Br 750 Da (typically 5-20 fold molar excess over the peptide) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via RP-HPLC or LC-MS to observe the formation of the PEGylated product and consumption of the starting peptide. Reaction times can range from a few hours to overnight.
- Work-up and Purification: Once the reaction is complete, the PEGylated peptide is purified from excess reagents and unreacted starting materials using SEC or RP-HPLC.
- Characterization: The purified product is characterized by MALDI-TOF MS to confirm the addition of the PEG chain and by SDS-PAGE to assess purity.[\[10\]](#)

Protocol 2: ATRP of Methyl Methacrylate (MMA) using a PEG-Br Macroinitiator

This protocol provides an example of using a PEG-bromide as a macroinitiator for the Activators Regenerated by Electron Transfer (ARGET) ATRP of methyl methacrylate (MMA) to

synthesize a triblock copolymer. This demonstrates the utility of the bromide end-group for initiating controlled polymerizations.[11]

Materials:

- mPEG-Br 750 Da (as the macroinitiator)
- Methyl methacrylate (MMA, inhibitor removed)
- Copper(II) bromide (CuBr_2)
- N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDETA)
- Ascorbic acid (reducing agent)
- N,N-Dimethylformamide (DMF) (solvent)
- Acetone
- Schlenk tube and line
- Magnetic stirrer

Procedure:

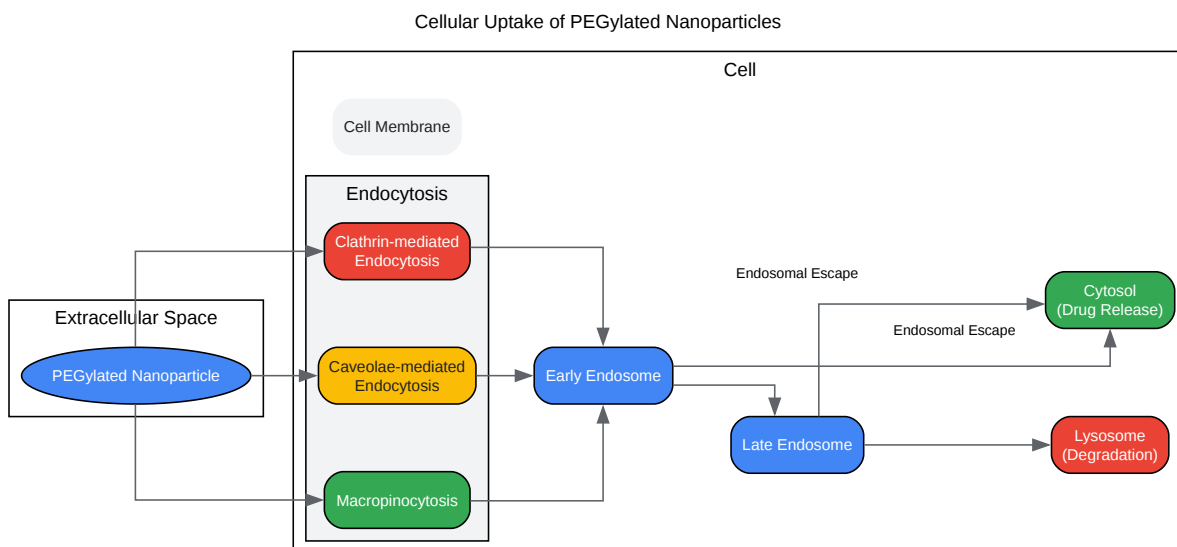
- **Catalyst Preparation:** In a dry Schlenk tube under an inert atmosphere, add CuBr_2 (0.20 mmol) and PMDETA (0.30 mmol). Add acetone (2 g) to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.
- **Reaction Setup:** To the Schlenk tube, add mPEG-Br 750 Da (0.5 g). Then, add the MMA monomer (2 g, 0.02 mol).
- **Initiation:** With continuous stirring, inject DMF (2 g) and a solution of ascorbic acid (0.15 g, 0.85 mmol) into the Schlenk tube to initiate the polymerization.
- **Polymerization:** Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C).

- **Monitoring and Termination:** Monitor the monomer conversion over time by taking samples and analyzing them via gas chromatography (GC) or ^1H NMR. The polymerization can be terminated by cooling the reaction mixture and exposing it to air.
- **Purification and Characterization:** The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
[\[11\]](#)

Visualizations: Signaling Pathways and Experimental Workflows

Cellular Uptake Pathways of PEGylated Nanoparticles

Nanoparticles functionalized with mPEG-Br 750 Da often enter cells through various endocytic pathways. Understanding these pathways is crucial for designing effective drug delivery systems. The following diagram illustrates the primary mechanisms of cellular uptake for PEGylated nanoparticles.

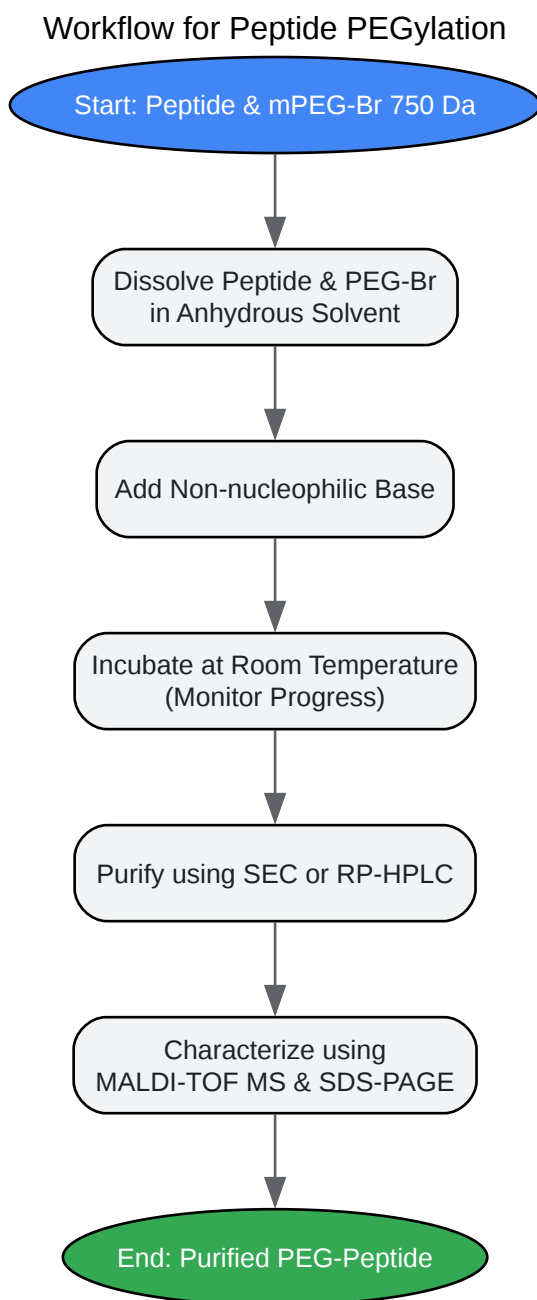


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Caption: Cellular uptake mechanisms for PEGylated nanoparticles.

Experimental Workflow for Bioconjugation

The following diagram outlines a typical experimental workflow for the bioconjugation of a peptide with mPEG-Br 750 Da.



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Caption: A typical workflow for peptide bioconjugation.

This technical guide provides a foundational understanding of methoxy-PEG-bromide 750 Da for its effective application in research and development. For specific applications, further optimization of the provided protocols and methodologies is recommended.

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